molecular formula C21H23FIN3O2 B14779304 [2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone

[2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone

Cat. No.: B14779304
M. Wt: 495.3 g/mol
InChI Key: YZPSXSZMPVMUTG-UHFFFAOYSA-N
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Description

[2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorine, iodine, and piperidine groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-fluoro-4-iodoaniline with a suitable benzoyl chloride derivative under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

[2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of halogens (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, research is ongoing to explore its efficacy as a therapeutic agent. Its unique chemical properties may offer advantages in the treatment of certain diseases, including cancer and neurodegenerative disorders.

Industry

Industrially, the compound is used in the development of advanced materials and coatings. Its stability and reactivity make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of [2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-iodoaniline
  • 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid

Uniqueness

Compared to similar compounds, [2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23FIN3O2

Molecular Weight

495.3 g/mol

IUPAC Name

[2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone

InChI

InChI=1S/C21H23FIN3O2/c22-16-11-14(23)8-9-18(16)25-17-6-2-1-5-15(17)20(27)26-12-21(28,13-26)19-7-3-4-10-24-19/h1-2,5-6,8-9,11,19,24-25,28H,3-4,7,10,12-13H2

InChI Key

YZPSXSZMPVMUTG-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=CC=CC=C3NC4=C(C=C(C=C4)I)F)O

Origin of Product

United States

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